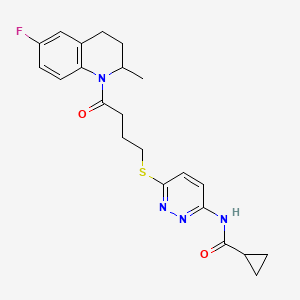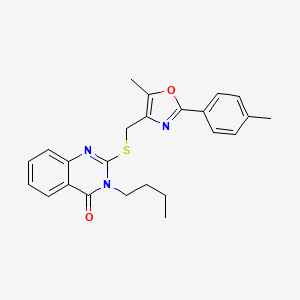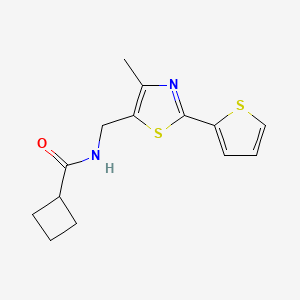
Cis-3,4-dimethyltetrahydrofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-3,4-dimethyltetrahydrofuran-3-ol: is an organic compound with the molecular formula C6H12O2 It is a tetrahydrofuran derivative, characterized by the presence of two methyl groups at the 3rd and 4th positions and a hydroxyl group at the 3rd position in the cis configuration
準備方法
Synthetic Routes and Reaction Conditions:
Synthesis from 3,4-dimethyl-2,5-dihydrofuran: One common method involves the hydrogenation of 3,4-dimethyl-2,5-dihydrofuran in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically proceeds at room temperature and atmospheric pressure, yielding cis-3,4-dimethyltetrahydrofuran-3-ol.
Reduction of 3,4-dimethyltetrahydrofuran-3-one: Another approach involves the reduction of 3,4-dimethyltetrahydrofuran-3-one using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity for the cis isomer.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation or reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize the production of the desired cis isomer.
化学反応の分析
Types of Reactions:
Oxidation: Cis-3,4-dimethyltetrahydrofuran-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form saturated alcohols or alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines. Typical reagents include thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), ammonia (NH3)
Major Products Formed:
Oxidation: 3,4-dimethyltetrahydrofuran-3-one, 3,4-dimethyltetrahydrofuran-3-carboxylic acid
Reduction: 3,4-dimethyltetrahydrofuran, 3,4-dimethylpentanol
Substitution: 3,4-dimethyltetrahydrofuran-3-chloride, 3,4-dimethyltetrahydrofuran-3-amine
科学的研究の応用
Chemistry: Cis-3,4-dimethyltetrahydrofuran-3-ol is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals
Biology: In biological research, this compound is studied for its potential as a chiral auxiliary in the synthesis of biologically active molecules. Its ability to induce chirality in reaction intermediates makes it a useful tool in the development of new drugs and bioactive compounds.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features allow for the exploration of novel drug candidates with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of fine chemicals, agrochemicals, and specialty materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of cis-3,4-dimethyltetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. In chemical reactions, the hydroxyl group at the 3rd position can act as a nucleophile, participating in various substitution and addition reactions. The presence of the cis configuration influences the stereochemistry of reaction intermediates and products, making it a valuable compound in stereoselective synthesis.
類似化合物との比較
Trans-3,4-dimethyltetrahydrofuran-3-ol: The trans isomer of the compound, differing in the spatial arrangement of the methyl groups.
3,4-dimethyltetrahydrofuran: A related compound lacking the hydroxyl group at the 3rd position.
3,4-dimethyltetrahydrofuran-3-one: The ketone derivative of the compound.
Comparison: Cis-3,4-dimethyltetrahydrofuran-3-ol is unique due to its cis configuration, which imparts distinct stereochemical properties compared to its trans isomer. The presence of the hydroxyl group at the 3rd position also differentiates it from 3,4-dimethyltetrahydrofuran, enhancing its reactivity and potential applications in synthesis. Compared to 3,4-dimethyltetrahydrofuran-3-one, the alcohol derivative offers different reactivity patterns, particularly in reduction and substitution reactions.
特性
IUPAC Name |
(3S,4S)-3,4-dimethyloxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-3-8-4-6(5,2)7/h5,7H,3-4H2,1-2H3/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNCNSVFSAEVAQ-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC[C@@]1(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2646350.png)
![9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2646351.png)

![3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2646353.png)
![5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2646355.png)


![6-[1-(thiophen-2-yl)cyclopentanecarbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2646361.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2646363.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2646365.png)



